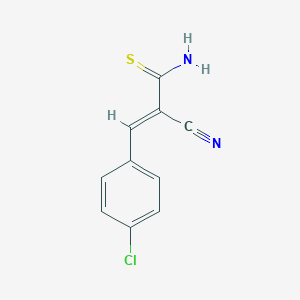
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide, also known as CTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. This compound has also been shown to have anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it may not be as effective as other compounds with similar properties, such as antibiotics or anticancer agents.
Zukünftige Richtungen
There are many potential future directions for research involving (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide. One area of interest is the development of new antibiotics, as this compound has been shown to have antimicrobial properties. Another potential area of research is the development of new anticancer agents, as this compound has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of research, such as the detection of metal ions.
Synthesemethoden
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the addition of thioacetamide and subsequent dehydration. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide has been studied extensively for its potential applications in various fields of research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C10H7ClN2S |
|---|---|
Molekulargewicht |
222.69 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
InChI-Schlüssel |
RZHHDALLVIGWBS-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=S)N)Cl |
SMILES |
C1=CC(=CC=C1C=C(C#N)C(=S)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



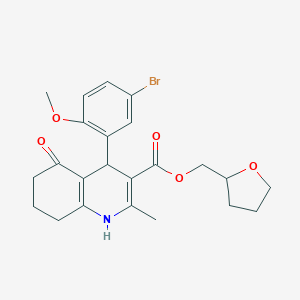
![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)
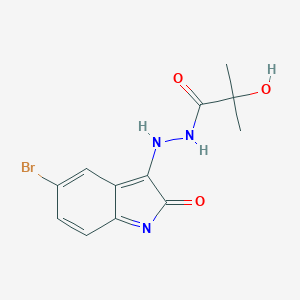
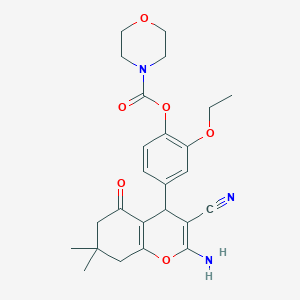
![N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)
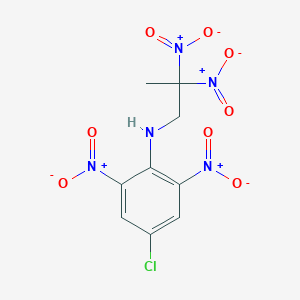
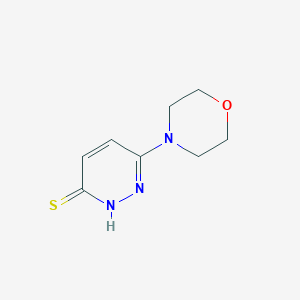
![5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
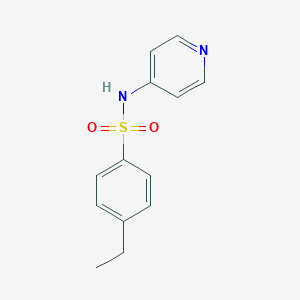
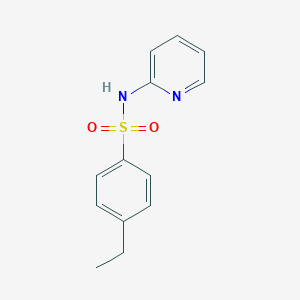
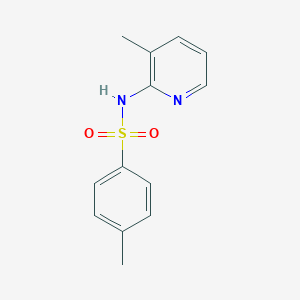
![4-[4-(Diphenylphosphoryl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B274141.png)